molecular formula C16H14ClNO4 B1197192 3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid

3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid

Cat. No. B1197192
M. Wt: 319.74 g/mol
InChI Key: VWSMSCNGEPAHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

Antibacterial Activity

Several studies have highlighted the potential antibacterial properties of compounds related to 3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid. For instance, Schiff bases derived from 4-aminobenzoic acid, which is structurally similar to the compound , have been synthesized and tested for their antibacterial effectiveness against various medically significant bacterial strains (Parekh et al., 2005). Another study involving the synthesis of Schiff base from 3-ethoxy salicylaldehyde and 2-amino benzoic acid and its transition metal complexes revealed notable antibacterial and antifungal activities (Mounika, Pragathi, & Gyanakumari, 2010).

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid have been a focus in several studies. For example, a research on photodecomposition of chlorobenzoic acids explored the transformation of these compounds under UV irradiation, offering insights into their stability and reactivity (Crosby & Leitis, 1969). Additionally, a study on polyaniline doped by benzoic acid and substituted benzoic acids including 2-chlorobenzoic acid, provided insights into the properties and potential applications of these doped materials (Amarnath & Palaniappan, 2005).

Pharmaceutical Applications

Research has also been conducted on the potential pharmaceutical applications of compounds similar to 3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid. For example, a study synthesized and evaluated a novel Hsp90 inhibitor derived from p-aminobenzoic acid for its potential pharmaceutical applications (Wang Xiao-long, 2011). Another research focused on the development of novel fluorescence probes that can detect reactive oxygen species, using benzoic acid derivatives as part of their structure (Setsukinai et al., 2003).

properties

Product Name

3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

3-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H14ClNO4/c1-2-22-14-7-6-10(9-13(14)17)15(19)18-12-5-3-4-11(8-12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)

InChI Key

VWSMSCNGEPAHSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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